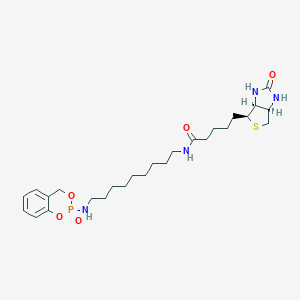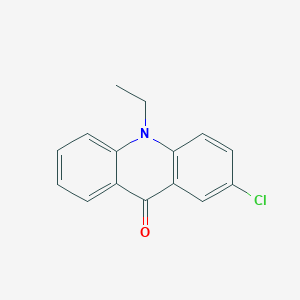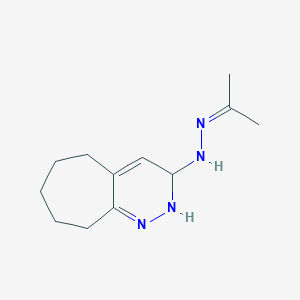
Iprhchp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iprhchp, also known as 1-phenyl-2,3-dimethyl-4-hydroxypyrazol-5-one, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mécanisme D'action
The mechanism of action of Iprhchp is not fully understood, but it is believed to act as a free radical scavenger, reducing the levels of reactive oxygen species in the body. This, in turn, may help to reduce inflammation and protect against oxidative stress.
Effets Biochimiques Et Physiologiques
Studies have shown that Iprhchp has a variety of biochemical and physiological effects, including reducing oxidative stress, reducing inflammation, and protecting against neurodegeneration. Additionally, this compound has been shown to have a protective effect on the liver and to improve glucose metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Iprhchp in lab experiments include its antioxidant properties, its ability to reduce inflammation, and its potential to protect against neurodegeneration. However, there are also limitations to using this compound, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are many potential future directions for research on Iprhchp. These include exploring its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as investigating its potential as a treatment for conditions related to oxidative stress and inflammation. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
Iprhchp can be synthesized using a variety of methods, including the reaction of 2,3-dimethyl-1-phenylpyrazol-5-one with hydroxylamine hydrochloride. This reaction results in the formation of Iprhchp as a white crystalline solid, which can then be purified and used in research applications.
Applications De Recherche Scientifique
Iprhchp has been used in a variety of scientific research applications, including studies on oxidative stress, inflammation, and neuroprotection. This compound has been shown to have antioxidant properties, which may make it useful in the treatment of conditions related to oxidative stress, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
148975-01-3 |
|---|---|
Nom du produit |
Iprhchp |
Formule moléculaire |
C12H20N4 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
N-(propan-2-ylideneamino)-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-3-amine |
InChI |
InChI=1S/C12H20N4/c1-9(2)13-15-12-8-10-6-4-3-5-7-11(10)14-16-12/h8,12,15-16H,3-7H2,1-2H3 |
Clé InChI |
KDSJEVXYZLULCD-UHFFFAOYSA-N |
SMILES |
CC(=NNC1C=C2CCCCCC2=NN1)C |
SMILES canonique |
CC(=NNC1C=C2CCCCCC2=NN1)C |
Synonymes |
3-(N(1)-(isopropylidene))hydrazinocycloheptyl(1,2-c)pyridazine IPrHCHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



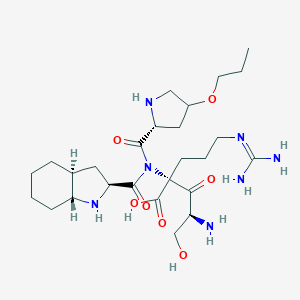

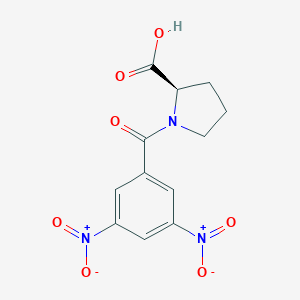
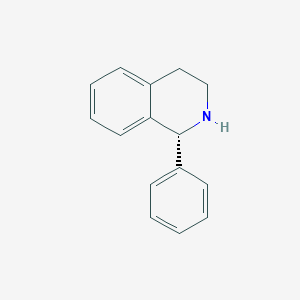
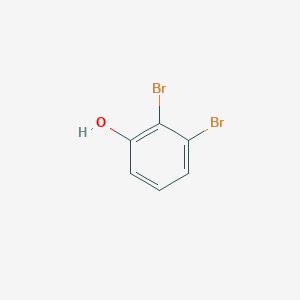
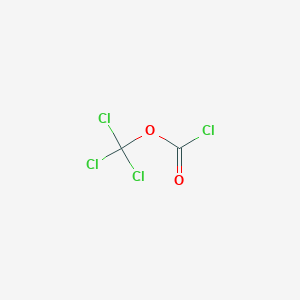
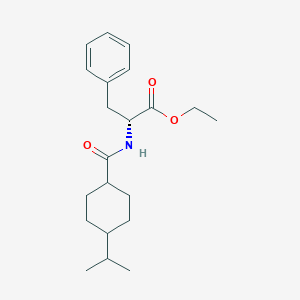
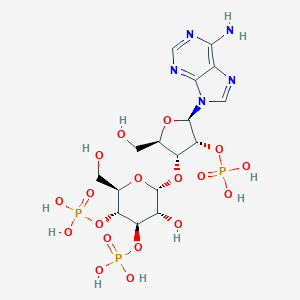
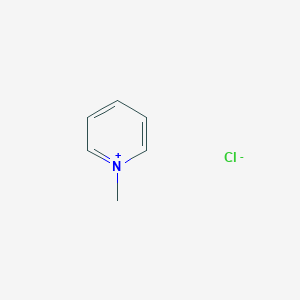
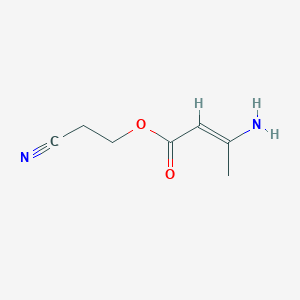
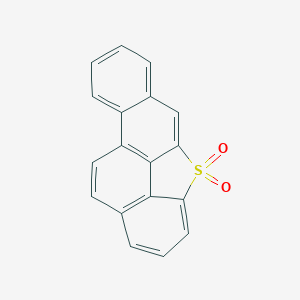
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4R,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B126426.png)
